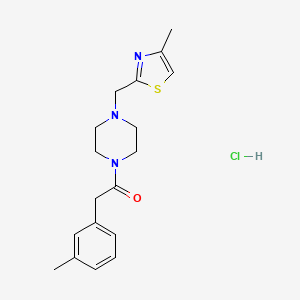![molecular formula C19H15ClN4O3S B2797220 N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide CAS No. 391866-33-4](/img/structure/B2797220.png)
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyrazole, a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Pyrazole derivatives are known for their diverse pharmacological effects, including antimicrobial, antitumor, and anti-inflammatory activities .
Molecular Structure Analysis
The molecular structure of a compound can be confirmed using various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and LCMS . These techniques provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions to form new compounds. For example, they can react with hydrazonoyl chlorides in the presence of Et3N to afford functionalized N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus, while the infrared spectrum can be obtained using an infrared spectrometer .科学的研究の応用
Organic Synthesis and Structural Characterization
Research on compounds with structural elements similar to the queried chemical indicates their use in organic synthesis and structural characterization. Compounds incorporating pyrazole moieties and related heterocyclic structures have been synthesized and evaluated for their potential applications, including antimicrobial and anticancer activities. For example, studies have reported on the synthesis of pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives as potential antimicrobial and anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016). These findings highlight the relevance of such chemical structures in developing new therapeutic agents.
Antimicrobial and Anticancer Properties
Several studies focus on the antimicrobial and anticancer properties of novel synthetic compounds, including pyrazole derivatives. For instance, novel pyrazole derivatives have been synthesized and characterized, showing promising antimicrobial and anticancer activities (Katariya, Vennapu, & Shah, 2021). The structural motifs present in these compounds, similar to the queried chemical, suggest their potential utility in designing new drugs with specific biological activities.
Synthesis Techniques and Molecular Docking Studies
Research also encompasses the development of synthesis techniques and molecular docking studies to explore the interaction mechanisms of these compounds with biological targets. For instance, synthesis and molecular docking studies of 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents indicate the strategic use of these chemical frameworks for targeted therapeutic applications (Katariya, Vennapu, & Shah, 2021).
作用機序
The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. While the specific mechanism of action for this compound is not available, pyrazole derivatives are known to exhibit their biological activities through various mechanisms. For instance, some pyrazole derivatives have been found to inhibit the activity of certain enzymes, leading to their pharmacological effects .
特性
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O3S/c1-11-2-3-12(8-17(11)24(26)27)19(25)21-18-15-9-28-10-16(15)22-23(18)14-6-4-13(20)5-7-14/h2-8H,9-10H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEMVLCGARUDRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

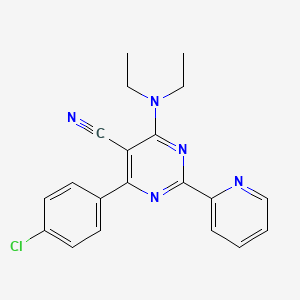
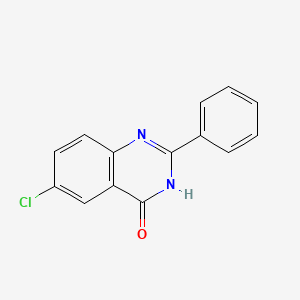
![2-[(3-Bromophenyl)methyl]-4-methylpentanoic acid](/img/structure/B2797143.png)
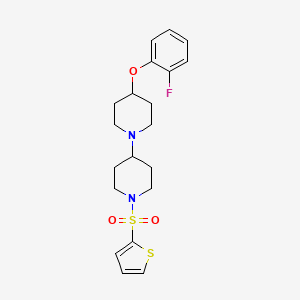




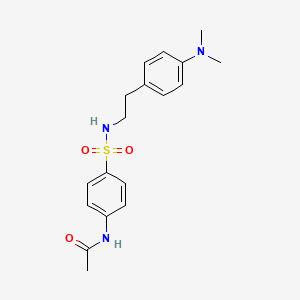
![4-phenoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2797153.png)
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2797154.png)

![3-[(4-Nitrobenzoyl)amino]benzoic acid](/img/structure/B2797159.png)
